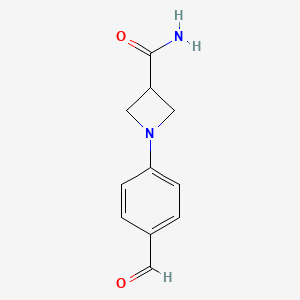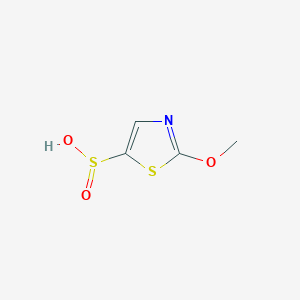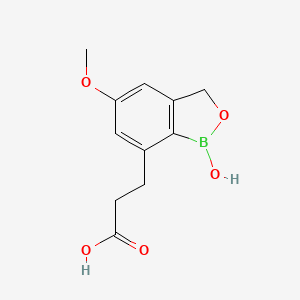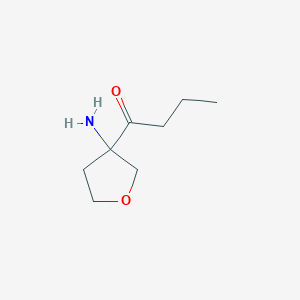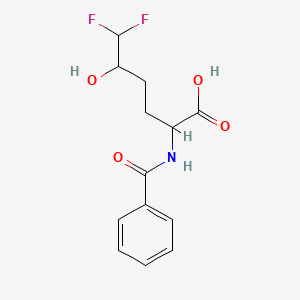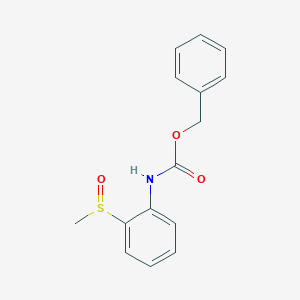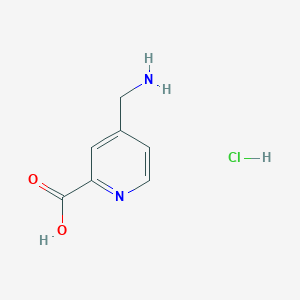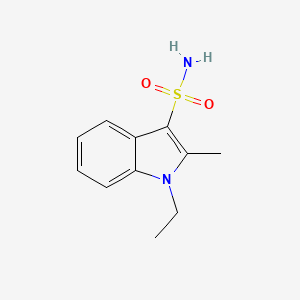![molecular formula C12H14N2O2 B13152198 4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and properties to the molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition promoted by Lewis bases or Brønsted bases. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .
Industrial Production Methods: While specific industrial production methods for 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indoline or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activities, such as anti-cancer or anti-inflammatory properties, are of interest for drug development.
Wirkmechanismus
The mechanism by which 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar in structure but with different substitution patterns, leading to varied biological activities.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with applications in fluorescence sensing and materials science.
Spiropyrans: Known for their photochromic properties and used in smart materials and molecular electronics.
Uniqueness: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new applications in various fields.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-16-9-4-2-3-8-10(9)12(11(15)14-8)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
WSKOZDAIRONSKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3(CCNC3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
